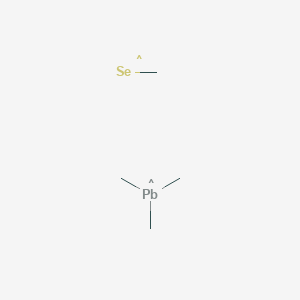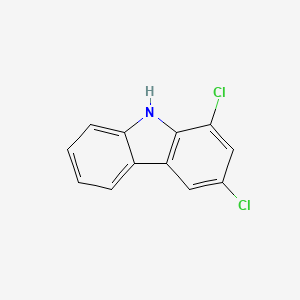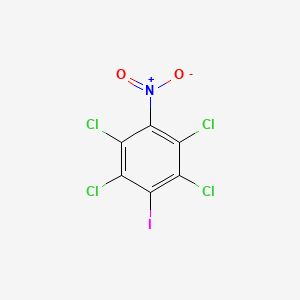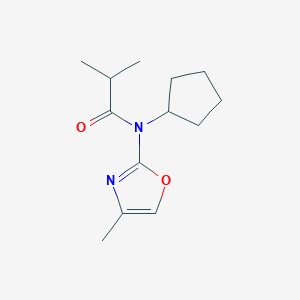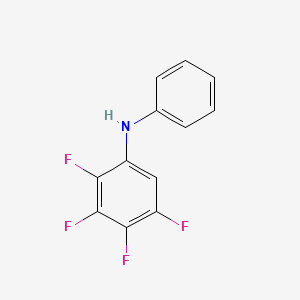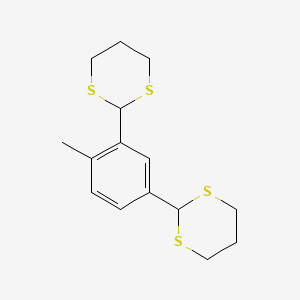![molecular formula C19H18ClN3 B14623096 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine CAS No. 59528-24-4](/img/structure/B14623096.png)
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) which is bonded to two aryl groups. This particular compound is notable for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloro-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt. This intermediate is then coupled with N-ethylnaphthalen-1-amine in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale operations. Continuous flow reactors are often employed to maintain the necessary low temperatures and to ensure efficient mixing of reactants. The use of automated systems helps in controlling the reaction parameters precisely, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidation can lead to the formation of nitro compounds or quinones.
Reduction: Reduction typically yields the corresponding aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: The compound is employed in staining biological specimens, aiding in the visualization of cellular components.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine primarily involves its ability to form stable complexes with various substrates. The diazenyl group (-N=N-) can participate in electron transfer processes, making it useful in redox reactions. Additionally, the compound can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol: Another azo compound used as a dye.
4-[(E)-(4-Bromophenyl)diazenyl]benzene-1,3-diol: Similar in structure but with different substituents affecting its reactivity and applications.
4-[(E)-(4-Methylphenyl)diazenyl]benzene-1,3-diol: Shares the diazenyl group but has different electronic properties due to the methyl substituent.
Uniqueness
4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine is unique due to the presence of both chloro and methyl groups on the phenyl ring, which influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in dye-sensitized solar cells and as a pH indicator .
Properties
CAS No. |
59528-24-4 |
|---|---|
Molecular Formula |
C19H18ClN3 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
4-[(4-chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine |
InChI |
InChI=1S/C19H18ClN3/c1-3-21-18-10-11-19(16-7-5-4-6-15(16)18)23-22-17-9-8-14(20)12-13(17)2/h4-12,21H,3H2,1-2H3 |
InChI Key |
PMPGALJMDJBDRR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


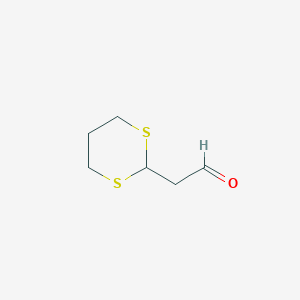
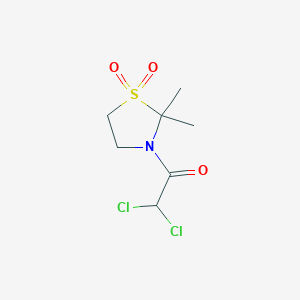
![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)
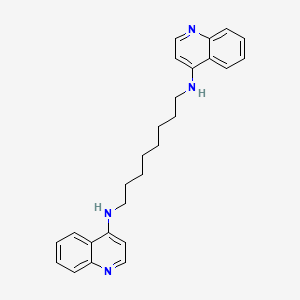
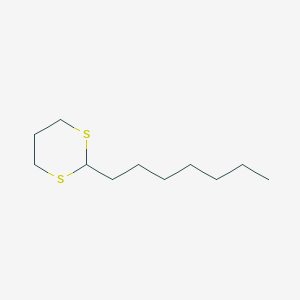
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
